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molecular formula C9H14N2O2S B1517729 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide CAS No. 774461-97-1

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B1517729
M. Wt: 214.29 g/mol
InChI Key: DAJLMXZLADRQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507498B2

Procedure details

(3-nitrophenyl)-N,N-dimethylmethanesulfonamide (2.32 g, 9.5 mmol) was hydrogenated over Raney nickel (0.5 g) in methanol at 50° C. and 70 psi for 4 h, then catalyst was filtered off, washed with warm methanol, combined filtrates were evaporated to give 1.95 g (96%) of (3-aminophenyl)-N,N-dimethylmethanesulfonamide.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Ni].CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CS(=O)(=O)N(C)C
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
catalyst was filtered off
WASH
Type
WASH
Details
washed with warm methanol
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)CS(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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